molecular formula C21H19N2O4P B149328 (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide CAS No. 135689-10-0

(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide

Cat. No. B149328
M. Wt: 394.4 g/mol
InChI Key: WQSNCYPCHDGRGY-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide, also known as DPAH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine and biotechnology.

Mechanism Of Action

The mechanism of action of (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis, or programmed cell death, in cancer cells. (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has also been shown to have antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes.

Biochemical And Physiological Effects

(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been shown to induce apoptosis in cancer cells and to have antimicrobial properties.

Advantages And Limitations For Lab Experiments

One advantage of using (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide in lab experiments is its potential as a new drug candidate. Additionally, (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one limitation of using (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide. One area of interest is the development of new drugs based on (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide's antitumor and antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action of (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide and its effects on various biological processes. Finally, more studies are needed to determine the safety and toxicity of (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide, particularly in humans.

Synthesis Methods

(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide can be synthesized through a multistep process that involves the reaction of (2,4-dihydroxyphenyl)methylene hydrazine with diphenylphosphinic chloride. The resulting product is then treated with sodium hydroxide to obtain (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide.

Scientific Research Applications

(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been studied for its potential applications in medicine and biotechnology. It has been shown to have antitumor and antimicrobial properties, making it a promising candidate for the development of new drugs. Additionally, (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been studied for its ability to inhibit the activity of certain enzymes, which could have implications for the treatment of various diseases.

properties

CAS RN

135689-10-0

Product Name

(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide

Molecular Formula

C21H19N2O4P

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-diphenylphosphorylacetamide

InChI

InChI=1S/C21H19N2O4P/c24-17-12-11-16(20(25)13-17)14-22-23-21(26)15-28(27,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,24-25H,15H2,(H,23,26)/b22-14+

InChI Key

WQSNCYPCHDGRGY-JQIJEIRASA-N

Isomeric SMILES

C1=CC=C(C=C1)P(=O)(CC(=O)NN/C=C/2\C=CC(=O)C=C2O)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)P(=O)(CC(=O)NN=CC2=C(C=C(C=C2)O)O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC(=O)NNC=C2C=CC(=O)C=C2O)C3=CC=CC=C3

synonyms

(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydraz ide

Origin of Product

United States

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